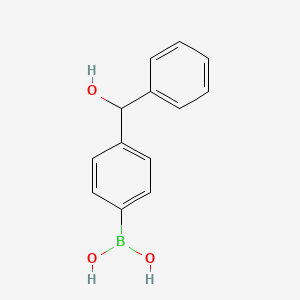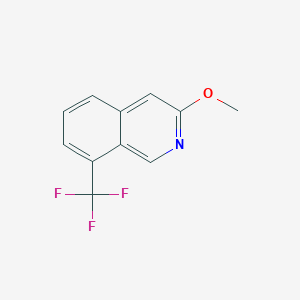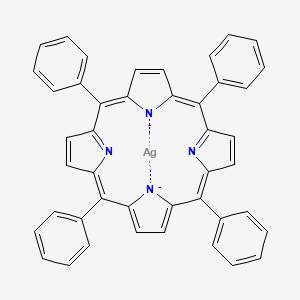
(4-(羟基(苯基)甲基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H13BO3 . It has a molecular weight of 228.06 . Boronic acids are commonly studied boron compounds in organic chemistry .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . Direct boronylation of phenyl rings can be used for the synthesis of phenylboronic acids as an atom-economy method .Molecular Structure Analysis
The molecular structure of “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is determined by its molecular formula, C13H13BO3 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Boronic acids, including “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid”, can participate in various chemical reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Phenyl boronic acids can readily bind with carbohydrates in water through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.科学研究应用
However, boronic acids in general are known to have a wide range of applications in different scientific fields. For example, they are often used in organic chemistry for Suzuki reactions, in medicinal chemistry for drug design, and in materials science for creating polymers with unique properties.
- Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
- Methods : The synthesis of these hydrogels involves the introduction of boronic acid functionality into the hydrogel structure .
- Results : These materials have found important applications in many areas, especially in biomedical areas. They are used in the design of various glucose sensors and self-regulated insulin delivery devices .
- Application : Silicon nanocrystals have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
- Methods : In one study, lipophilic silicon nanocrystals were prepared by thermal hydrosilylation between hydrogen-terminated silicon nanocrystals and 1-decene .
- Results : The resulting SiNCs/PDMS coating exhibits superior transparency, outstanding fluorescence stabilities, and excellent anti-counterfeiting effect on cotton fabric when used as ink by screen-printing .
Boronic Acid-Containing Hydrogels
Silicon Nanocrystals (SiNCs)
- Application : Synthetic hydrogels are polymers that can retain a large amount of water due to their three-dimensional network structure . They are excellent biomaterials as they can mimic the biphasic (water and polymer) natural environment in biological systems .
- Methods : The synthesis of these hydrogels involves the use of various constituent molecules (monomers, cross-linkers, composite materials, etc.) and methods to prepare polymer networks .
- Results : These hydrogels have found applications in a wide range of areas including, but not limited to, tissue engineering, biomedical, and sensing applications .
- Application : Conducting polymeric hydrogels have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties . They have been utilized in sensors, drug delivery, solar energy devices, and energy storage .
- Methods : The synthesis strategies of these hydrogels have been discussed along with the common characterization techniques employed to study the physical, chemical, mechanical as well as thermal characteristics of these materials .
- Results : These hydrogels have been studied extensively for applications in catalysis, pollutant removal, and energy storage .
Synthetic Hydrogels
Polyaniline and Polypyrrole Hydrogels
安全和危害
“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
属性
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)




![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)